molecular formula C21H19N5O2 B2784538 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 1170486-29-9

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2784538
CAS No.: 1170486-29-9
M. Wt: 373.416
InChI Key: SBUSVENADKBIID-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, an oxadiazole ring, and a diphenylacetamide moiety. Pyrazoles are a class of compounds that have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds, acting as antitumor , antiviral , anti-inflammatory anti-anxiety or antimicrobial agents.


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies often involve evaluating the molecule’s stability, locating the reactive electrophile and nucleophile centers in the molecule, and observing its behavior against various strains .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine have been analyzed . These properties often include the compound’s form, molecular weight, and other relevant characteristics .

Mechanism of Action

The mechanism of action for similar compounds often involves their interactions with biological targets. For instance, pyrazoles have been reported to have antitumor, antiviral, anti-inflammatory, anti-anxiety, or antimicrobial effects .

Safety and Hazards

Safety data sheets provide information on the hazards of similar compounds. For instance, (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds often involve the synthesis of new derivatives and the exploration of their biological activities . The measured antimicrobial activities encourage researchers to continue searching for other structures, likely to be good antifungal candidates .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-13-17(25-26(14)2)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSVENADKBIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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